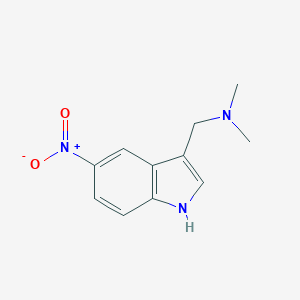

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

Descripción general

Descripción

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine typically involves the functionalization of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce various functional groups onto the indole core . These methods are scalable and can be optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Cycloaddition: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as halides or amines.

Cycloaddition: Dienophiles and catalysts like phosphoric acid derivatives.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized to create a wide range of bioactive compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine has been investigated as a lead compound for developing novel pharmacological agents. Its structural similarity to other indole derivatives suggests potential therapeutic effects, particularly in cancer treatment and neurodegenerative diseases.

Organic Synthesis

The compound serves as a valuable precursor in organic synthesis due to its functional groups. The presence of the nitro group (-NO₂) and the dimethylamino methyl group (-CH₂-N(CH₃)₂) allows for further chemical modifications, enabling the synthesis of diverse organic molecules with various applications .

Inhibition of Tubulin Polymerization

A study synthesized several derivatives related to indole compounds, demonstrating that certain analogues could effectively inhibit tubulin polymerization. Among these, compounds similar to this compound showed promising anti-proliferative activities against various cancer cell lines, including HeLa and MCF-7. The most potent derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells .

Research has utilized molecular docking and in vitro assays to evaluate the binding affinity of this compound to various biological targets. These studies are crucial for understanding its potential therapeutic applications and guiding further drug development efforts .

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine involves its interaction with various molecular targets and pathways:

Oxidative Stress Modulation: The compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased antioxidant defense.

Neuroprotection: It mimics brain-derived neurotrophic factor (BDNF) activity, promoting neuronal survival and function.

Anticancer Activity: The compound inhibits the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.

Comparación Con Compuestos Similares

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine can be compared with other indole derivatives such as:

Indole-3-carbinol: Known for its anticancer and neuroprotective properties.

3,3’-Diindolylmethane: Exhibits similar biological activities but differs in its dimeric structure.

Indole-3-acetic acid: A plant hormone with distinct biological functions compared to the synthetic derivatives.

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity, making it a valuable compound for various research applications.

Actividad Biológica

N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol. The compound features an indole ring substituted with a nitro group at the 5-position and a dimethylamino group, which contributes to its reactivity and biological profile.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against bacterial strains. Some derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function.

Anticancer Properties

Indole derivatives are well-known for their anticancer activities. Research indicates that this compound may inhibit key enzymes involved in cancer cell proliferation, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism and immune modulation. Additionally, the compound has been studied for its ability to induce apoptosis in cancer cells through oxidative stress modulation.

Neuroprotective Effects

The compound is being investigated for its neuroprotective potential due to its ability to modulate oxidative stress pathways. Indoles have been shown to reduce oxidative damage in neuronal cells, suggesting that this compound could be beneficial in neurodegenerative diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

- Oxidative Stress Modulation : The compound appears to influence oxidative stress levels within cells, potentially reducing damage caused by reactive oxygen species (ROS).

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis .

- Binding Affinity : Molecular docking studies suggest that the compound has a strong binding affinity for various biological targets, including enzymes and receptors involved in cancer progression and bacterial resistance .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Propiedades

IUPAC Name |

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-4-3-9(14(15)16)5-10(8)11/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNVKGIWGOHXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187730 | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3414-64-0 | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3414-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.